molecular formula C13H19N5O2 B7018561 N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)propan-2-yl]-3-(1-methylpyrazol-4-yl)propanamide

N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)propan-2-yl]-3-(1-methylpyrazol-4-yl)propanamide

Cat. No.: B7018561
M. Wt: 277.32 g/mol
InChI Key: FHYLLFBIWOHIMS-UHFFFAOYSA-N
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Description

N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)propan-2-yl]-3-(1-methylpyrazol-4-yl)propanamide is a synthetic organic compound that features a 1,2,4-oxadiazole ring and a pyrazole ring. These heterocyclic structures are known for their diverse biological activities and are commonly found in pharmaceuticals and agrochemicals. The compound’s unique structure makes it a subject of interest in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)propan-2-yl]-3-(1-methylpyrazol-4-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O2/c1-9-15-12(20-17-9)13(2,3)16-11(19)6-5-10-7-14-18(4)8-10/h7-8H,5-6H2,1-4H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHYLLFBIWOHIMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C(C)(C)NC(=O)CCC2=CN(N=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)propan-2-yl]-3-(1-methylpyrazol-4-yl)propanamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)propan-2-yl]-3-(1-methylpyrazol-4-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)propan-2-yl]-3-(1-methylpyrazol-4-yl)propanamide has several scientific research applications:

    Medicinal Chemistry: The compound’s heterocyclic rings are common pharmacophores in drug design, making it a potential candidate for developing new pharmaceuticals.

    Biological Studies: It can be used to study the biological activity of 1,2,4-oxadiazole and pyrazole derivatives.

    Material Science: The compound’s unique structure may be useful in developing new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)propan-2-yl]-3-(1-methylpyrazol-4-yl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets like enzymes or receptors, modulating their activity through binding interactions. The 1,2,4-oxadiazole and pyrazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)propan-2-yl]-3-(1-methylpyrazol-4-yl)propanamide is unique due to the combination of its 1,2,4-oxadiazole and pyrazole rings, which are less commonly found together in a single molecule. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.

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